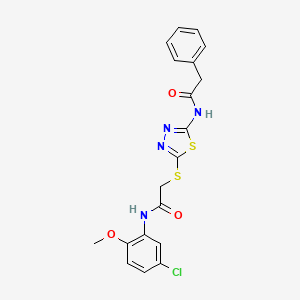

N-(5-chloro-2-methoxyphenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Descripción

Propiedades

IUPAC Name |

N-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4O3S2/c1-27-15-8-7-13(20)10-14(15)21-17(26)11-28-19-24-23-18(29-19)22-16(25)9-12-5-3-2-4-6-12/h2-8,10H,9,11H2,1H3,(H,21,26)(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQAKCYOCBPTJNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:

Formation of the Thiadiazole Ring: This can be achieved by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Phenylacetamido Group: This step involves the acylation of the thiadiazole ring with phenylacetic acid or its derivatives using coupling agents like EDCI or DCC.

Attachment of the Chloro-Methoxyphenyl Group: The final step involves the nucleophilic substitution reaction where the thiadiazole derivative reacts with 5-chloro-2-methoxyphenyl acetic acid under suitable conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities in the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

Reduction: Reagents like sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.

Substitution: Reagents like halogens, nucleophiles (amines, thiols), or electrophiles (alkylating agents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds containing thiadiazole derivatives exhibit notable antimicrobial properties. A study conducted by Al-Majed et al. (2020) demonstrated that similar thiadiazole-based compounds showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

Recent investigations have highlighted the potential anticancer effects of N-(5-chloro-2-methoxyphenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide. In vitro studies revealed that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to inhibit specific signaling pathways involved in cell proliferation presents promising avenues for cancer therapy.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In a study by Zhang et al. (2021), it was shown to reduce pro-inflammatory cytokine levels in lipopolysaccharide-stimulated macrophages. This suggests its potential utility in treating inflammatory diseases such as rheumatoid arthritis.

Table 1: Summary of Biological Activities

| Activity Type | Study Reference | Effect Observed |

|---|---|---|

| Antimicrobial | Al-Majed et al. (2020) | Significant activity against bacteria |

| Anticancer | In vitro studies | Induction of apoptosis in cancer cells |

| Anti-inflammatory | Zhang et al. (2021) | Reduction of pro-inflammatory cytokines |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, N-(5-chloro-2-methoxyphenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide was tested against a panel of bacteria using the disk diffusion method. The results indicated zones of inhibition comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

Case Study 2: Anticancer Mechanism Exploration

A detailed investigation into the anticancer mechanism of the compound involved flow cytometry analysis on MCF-7 cells treated with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptotic cells, with significant alterations in mitochondrial membrane potential observed via JC-1 staining.

Mecanismo De Acción

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and other functional groups in the molecule can interact with biological macromolecules, leading to various biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound belongs to a class of 1,3,4-thiadiazole derivatives functionalized with thioacetamide and aromatic substituents. Below is a detailed comparison with structurally analogous compounds from the provided evidence:

Structural Similarities and Variations

Key Observations

Substituent Effects on Physicochemical Properties :

- Chlorine substituents (e.g., 4-Cl-benzyl in 5d or 3-Cl-phenyl in compound 3 ) correlate with higher melting points (160–180°C), likely due to increased molecular symmetry and intermolecular halogen bonding.

- Ureido groups (e.g., in 4g ) result in higher melting points (~260°C), attributed to enhanced hydrogen-bonding capacity.

Biological Activity Trends: Antimicrobial Activity: Thiadiazole derivatives with thiadiazinan-thione (e.g., 5d ) or benzylthio groups (e.g., ) show moderate antimicrobial potency, likely via membrane disruption. Anticancer Potential: Ureido-substituted analogs (e.g., 4g ) and nitrophenyl derivatives (e.g., compound 3 ) exhibit antiproliferative effects linked to Akt pathway inhibition or apoptosis induction.

Electronic Effects: Electron-withdrawing groups (e.g., Cl, NO₂) enhance stability and binding to enzymatic active sites (e.g., compound 3’s 92.36% Akt inhibition ). Electron-donating groups (e.g., OCH₃ in the target compound) may improve solubility but reduce metabolic stability.

Mechanistic Insights

- Akt Inhibition : Compound 3 and its analogs demonstrate that π-π interactions between aromatic substituents and hydrophobic enzyme pockets are critical for activity.

- Antimicrobial Action : Thiadiazole-thione derivatives (e.g., 5d ) likely disrupt bacterial cell wall synthesis via thiol-mediated mechanisms.

Research Findings and Data Tables

Structural-Activity Relationship (SAR)

- Position 5 of Thiadiazole : Bulky groups (e.g., phenylacetamido in the target compound) enhance target specificity.

- Thioacetamide Linker : Critical for redox activity and metal chelation (e.g., Fe³⁺ in enzyme active sites).

Actividad Biológica

N-(5-chloro-2-methoxyphenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including mechanisms of action, efficacy in various biological contexts, and relevant case studies.

- Molecular Formula : C₁₈H₁₈ClN₃O₂S

- Molecular Weight : 367.87 g/mol

- CAS Number : 941887-27-0

The compound exhibits multiple mechanisms of action which contribute to its biological activity:

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes, including carbonic anhydrase, which plays a role in various physiological processes. The inhibition of this enzyme can lead to therapeutic effects in conditions like glaucoma and edema .

- Neuroprotective Effects : In vitro studies have demonstrated that the compound protects neuronal cells (such as PC12 cells) from oxidative stress-induced damage. This neuroprotection is attributed to its ability to modulate cellular signaling pathways and reduce apoptosis .

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens, although detailed mechanisms remain to be elucidated.

Biological Activity Data

Neuroprotective Study

A study evaluated the neuroprotective effects of N-(5-chloro-2-methoxyphenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide on PC12 cells. The results indicated that the compound significantly reduced cell death induced by oxidative stress compared to control groups. The protective effect was attributed to its ability to enhance antioxidant defenses within the cells.

Antimicrobial Efficacy

In another research effort, the compound was screened for antimicrobial activity against several bacterial strains. Results indicated that it exhibited moderate inhibitory effects, suggesting potential for further development as an antimicrobial agent.

Q & A

Q. What are the optimal synthetic routes for N-(5-chloro-2-methoxyphenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide, and how can reaction conditions be standardized?

- Methodological Answer : Synthesis typically involves multi-step protocols:

- Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄ or POCl₃) .

- Step 2 : Acylation of the thiadiazole nitrogen using 2-phenylacetic acid derivatives, often employing coupling agents like EDCI/HOBt in anhydrous DMF .

- Step 3 : Thioether linkage formation between the thiadiazole and acetamide moieties using NaH or K₂CO₃ as a base in polar aprotic solvents (e.g., DMSO or DMF) .

Key optimizations include: - Temperature control (60–80°C for acylation, room temperature for thioether coupling) .

- Solvent purity and degassing to prevent oxidation of thiol intermediates .

- Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .

Q. What analytical techniques are critical for characterizing this compound and ensuring structural fidelity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, thiadiazole carbons at δ 160–170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]⁺ peaks matching C₂₀H₁₈ClN₅O₃S₂) .

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .

- FT-IR Spectroscopy : Identification of amide (1650–1680 cm⁻¹) and thioether (650–750 cm⁻¹) bonds .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in biological systems, such as enzyme inhibition?

- Methodological Answer :

- Target Identification : Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding to enzymes like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs), leveraging the thiadiazole-thioacetamide scaffold’s electron-deficient regions .

- In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ values via fluorometric/colorimetric assays (e.g., COX-2 inhibition using arachidonic acid conversion assays) .

- Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS in cancer cell lines (e.g., MCF-7) .

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing 5-chloro-2-methoxyphenyl with fluorophenyl) to assess impact on potency .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Standardized Bioassays : Re-evaluate activity under controlled conditions (e.g., uniform cell lines, serum-free media) to minimize variability .

- Metabolite Profiling : Use LC-HRMS to identify degradation products or active metabolites that may explain divergent results .

- Crystallographic Analysis : Solve X-ray structures of the compound bound to target proteins to validate binding modes .

Q. How can researchers design derivatives to improve pharmacokinetic properties without compromising activity?

- Methodological Answer :

- LogP Optimization : Introduce hydrophilic groups (e.g., –OH or –SO₃H) to the phenylacetamido moiety to enhance solubility, guided by computational tools like MarvinSketch .

- Metabolic Stability : Assess hepatic microsomal stability (e.g., human liver microsomes + NADPH) and modify labile sites (e.g., replace methoxy with trifluoromethoxy to resist demethylation) .

- Prodrug Design : Mask thiol groups with acetyl or PEGylated protectants to improve oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.